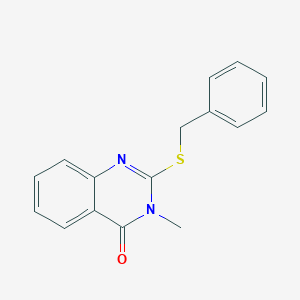
2-(benzylsulfanyl)-3-methyl-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(benzylsulfanyl)-3-methyl-4(3H)-quinazolinone is a chemical compound with the molecular formula C16H14N2OS and a molecular weight of 282.4 g/mol. It belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties .
準備方法
The synthesis of 2-(benzylsulfanyl)-3-methyl-4(3H)-quinazolinone typically involves the reaction of 2-mercaptoquinazolin-4-one with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
2-(benzylsulfanyl)-3-methyl-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like DMF, bases like potassium carbonate, and oxidizing or reducing agents as mentioned above. Major products formed from these reactions include sulfoxides, sulfones, and thiols.
科学的研究の応用
2-(benzylsulfanyl)-3-methyl-4(3H)-quinazolinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives with potential biological activities.
Biology: The compound has been studied for its ability to inhibit various protein kinases, making it a potential candidate for anticancer drug development.
Medicine: Due to its kinase inhibition properties, it has shown promise in the treatment of cancer and other diseases involving abnormal cell proliferation.
Industry: The compound’s antimicrobial properties make it useful in the development of new antibiotics and disinfectants.
作用機序
The mechanism of action of 2-(benzylsulfanyl)-3-methyl-4(3H)-quinazolinone involves the inhibition of multiple protein kinases, including VEGFR2, EGFR, HER2, and CDK2 . By inhibiting these kinases, the compound can interfere with cell signaling pathways that regulate cell growth, proliferation, and survival. This leads to the induction of apoptosis (programmed cell death) in cancer cells, thereby exerting its anticancer effects .
類似化合物との比較
2-(benzylsulfanyl)-3-methyl-4(3H)-quinazolinone can be compared with other quinazolinone derivatives such as:
2-Methylquinazolin-4-one: Known for its antiviral activity against influenza A virus.
3-(2′-Hydroxyphenyl)-2-methyl-4(3H)-quinazolinone: Exhibits significant antimicrobial activity.
2-Sulfanylquinazolin-4(3H)-one: Acts as a multi-kinase inhibitor with broad-spectrum anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development in various fields.
特性
CAS番号 |
90852-28-1 |
|---|---|
分子式 |
C16H14N2OS |
分子量 |
282.4g/mol |
IUPAC名 |
2-benzylsulfanyl-3-methylquinazolin-4-one |
InChI |
InChI=1S/C16H14N2OS/c1-18-15(19)13-9-5-6-10-14(13)17-16(18)20-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
InChIキー |
JVMIYMFTRFSBBU-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=CC=C3 |
正規SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















